molecular formula C57H89N19O13 B12324744 D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg

D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg

Cat. No.: B12324744
M. Wt: 1248.4 g/mol
InChI Key: IBUPLVFJDPVVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg is a synthetic peptide known for its role as a bradykinin antagonist. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. The compound This compound is specifically designed to inhibit the action of bradykinin by binding to its receptors, thereby preventing its physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions

D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in modulating bradykinin receptors and its effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions involving excessive bradykinin activity, such as hereditary angioedema.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The compound D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg exerts its effects by acting as a competitive antagonist at bradykinin receptors. It binds to the B2 bradykinin receptor with high affinity, preventing bradykinin from interacting with the receptor. This inhibition blocks the downstream signaling pathways that lead to vasodilation and inflammation .

Comparison with Similar Compounds

D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: is unique due to its specific sequence and modifications, which confer high selectivity and potency as a bradykinin antagonist. Similar compounds include:

These compounds share the common feature of being bradykinin antagonists but differ in their amino acid sequences and specific receptor binding affinities .

Properties

IUPAC Name

[5-(diaminomethylideneamino)-2-[[2-[[2-[[3-hydroxy-2-[[2-[[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl] 1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-40(48(82)72-38(19-11-23-67-57(63)64)53(87)89-54(88)44-20-12-24-76(44)52(86)37(18-10-22-66-56(61)62)71-46(80)36(58)17-9-21-65-55(59)60)73-50(84)42(27-34-15-7-4-8-16-34)74-51(85)43(31-77)75-49(83)41(26-33-13-5-3-6-14-33)70-45(79)30-69-47(81)39-28-35(78)29-68-39/h3-8,13-16,32,35-44,68,77-78H,9-12,17-31,58H2,1-2H3,(H,69,81)(H,70,79)(H,71,80)(H,72,82)(H,73,84)(H,74,85)(H,75,83)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPLVFJDPVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)OC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N19O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.